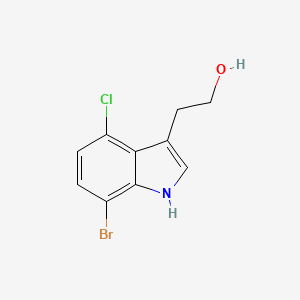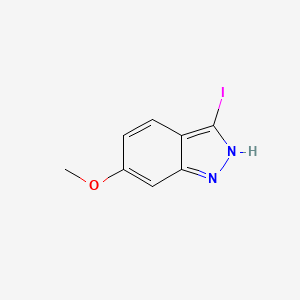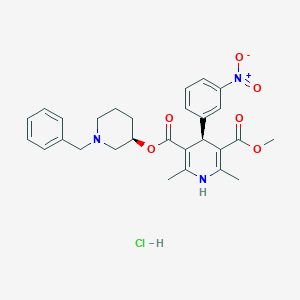![molecular formula C15H14N2O3S B1384817 3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid CAS No. 1040631-69-3](/img/structure/B1384817.png)
3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid
説明
The compound “3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid” has a CAS Number of 1040631-69-3 and a molecular weight of 302.35 .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazoles, which is the core structure of the compound, has been explored in various studies . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .Molecular Structure Analysis
The molecular structure of the compound can be determined by its InChI code: 1S/C15H14N2O3S/c1-20-12-5-2-10 (3-6-12)13-8-17-11 (4-7-14 (18)19)9-21-15 (17)16-13/h2-3,5-6,8-9H,4,7H2,1H3, (H,18,19) .Physical And Chemical Properties Analysis
The compound is a solid substance . Its 1H-NMR and 13C-NMR data are available .科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques : The synthesis of imidazo[2,1-b][1,3]thiazole derivatives involves condensation reactions and is characterized using various spectroscopic methods such as IR, NMR, and LCMS. This process is crucial for developing novel compounds within this chemical family (Kundapur, Sarojini, & Narayana, 2012).
Chemical Structure Analysis
- Molecular Structure and Crystal Packing : Research on imidazo[2,1-b][1,3]thiazole derivatives often includes detailed structural analysis, such as determining dihedral angles between molecular rings and understanding intermolecular interactions within crystal structures (Akkurt, Güzeldemirci, Karaman, & Büyükgüngör, 2010).
Potential Biological Applications
- Antimicrobial Activity : Imidazo[2,1-b][1,3]thiazole derivatives have been tested for their antimicrobial properties. These compounds are evaluated using techniques like the microbroth dilution technique to assess their effectiveness against various bacteria and fungi (Güzeldemirci & Küçükbasmacı, 2010).
- Anti-Tuberculosis Agents : Certain imidazo[2,1-b][1,3]thiazole derivatives have been explored for their potential as anti-tuberculosis agents. The inhibitory activity against Mycobacterium tuberculosis is a key area of focus (Anusha et al., 2015).
作用機序
Target of Action
It’s worth noting that similar imidazo[2,1-b]thiazole-based compounds have been tested for their anticancer activities .
Mode of Action
Studies on similar imidazo[2,1-b]thiazole-based compounds suggest that they may interact with dna and caspase-3, leading to mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .
Biochemical Pathways
Based on the observed anticancer activity of similar compounds, it can be inferred that the compound may influence pathways related to cell growth and apoptosis .
Result of Action
Similar compounds have shown cytotoxic activity on cancer cells, suggesting that this compound may also exhibit similar effects .
生化学分析
Biochemical Properties
3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and repair . This interaction can lead to the stabilization of the enzyme-DNA complex, thereby inhibiting the enzyme’s activity and affecting cellular processes such as DNA replication and transcription.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating the caspase pathway . Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their function. The compound’s interaction with topoisomerase II, for instance, results in the formation of a stable enzyme-DNA complex, leading to the inhibition of the enzyme’s activity . This inhibition can cause DNA damage and trigger cell death pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, such as liver and kidney damage . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which convert it into various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Its distribution is influenced by factors such as tissue perfusion and the presence of specific transporters.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments. It can be found in the nucleus, where it interacts with DNA and nuclear proteins, as well as in the cytoplasm, where it influences various signaling pathways . The compound’s localization is determined by targeting signals and post-translational modifications that direct it to specific cellular compartments.
特性
IUPAC Name |
3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-12-5-2-10(3-6-12)13-8-17-11(4-7-14(18)19)9-21-15(17)16-13/h2-3,5-6,8-9H,4,7H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOMZIIGCIEAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate](/img/structure/B1384741.png)
![(2S,3R)-2-[[(2S)-2-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B1384745.png)






![Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1384755.png)
